2,2,2-trifluoro-N-(4-methylphenyl)acetamide chemical properties
2,2,2-trifluoro-N-(4-methylphenyl)acetamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide. This compound, identified by CAS number 350-96-9, is a valuable intermediate and building block in synthetic organic chemistry and drug discovery. The incorporation of a trifluoroacetyl group onto the p-toluidine scaffold imparts unique properties, including enhanced metabolic stability and altered electronic characteristics, making it a subject of interest for researchers. This document details its physicochemical properties, provides a robust protocol for its synthesis, explores its spectroscopic signature, and discusses its reactivity and potential applications, with a focus on its role as a protecting group and a precursor for pharmacologically active molecules.
Introduction: The Significance of Trifluoroacetylated Aromatics
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of modern medicinal chemistry. Its high electronegativity, metabolic stability, and lipophilicity make it a desirable feature in drug candidates. Trifluoroacetamides, formed by the acylation of amines with a trifluoroacetyl moiety, serve a dual purpose. They are stable derivatives that can act as protecting groups for amines, with well-documented stability across a range of conditions[1]. Furthermore, they function as key intermediates in the synthesis of more complex fluorinated molecules, which have broad applications in pharmaceuticals, agrochemicals, and materials science[2]. 2,2,2-trifluoro-N-(4-methylphenyl)acetamide is an exemplar of this class, combining the useful p-tolyl scaffold with the influential trifluoroacetyl group.
Nomenclature, Structure, and Physicochemical Properties
A clear understanding of a compound's fundamental properties is essential for its effective use in research and development.
2.1. Chemical Identity
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Systematic IUPAC Name: 2,2,2-trifluoro-N-(p-tolyl)acetamide or 2,2,2-trifluoro-N-(4-methylphenyl)acetamide
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CAS Number: 350-96-9[3]
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Molecular Formula: C₉H₈F₃NO[3]
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Molecular Weight: 203.16 g/mol [3]
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SMILES: CC1=CC=C(NC(=O)C(F)(F)F)C=C1
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InChIKey: UTLLHJULQYAUIK-NDKGDYFDCW
2.2. Physicochemical Data
The physical properties of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide are summarized below. Data for closely related analogs are provided for context where specific experimental values for the target compound are not available in the cited literature.
| Property | Value | Source / Notes |
| Appearance | Beige Powder Solid (Predicted) | Based on the appearance of the parent compound, 2,2,2-trifluoroacetamide[4]. |
| Melting Point | Data not available. | The related 2,2,2-trifluoroacetamide melts at 65-70 °C[5]. |
| Boiling Point | Data not available. | The related 2,2,2-trifluoroacetamide boils at 162-164 °C[4]. |
| Solubility | Likely soluble in organic solvents. | The parent compound is water-soluble; however, the aromatic tolyl group in the target molecule will increase lipophilicity[4]. |
Synthesis and Mechanistic Insights
The most direct and common method for preparing 2,2,2-trifluoro-N-(4-methylphenyl)acetamide is through the N-acylation of p-toluidine. This reaction leverages a highly reactive trifluoroacetylating agent to form the stable amide bond.
3.1. General Synthesis Workflow
The synthesis involves the reaction of a primary amine (p-toluidine) with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in a suitable aprotic solvent.
Caption: High-level workflow for the synthesis of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide.
3.2. Detailed Experimental Protocol
Causality: This protocol uses trifluoroacetic anhydride as it is a highly effective acylating agent. The reaction is performed at 0 °C to control the exothermic reaction between the amine and the anhydride. An aprotic solvent like dichloromethane is chosen to dissolve the reactants without participating in the reaction.
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluidine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution over 15 minutes. Rationale: Slow addition is critical to manage the reaction's exothermicity and prevent side reactions.
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Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting amine is consumed.
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Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the trifluoroacetic acid byproduct.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure amide.
3.3. Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-toluidine attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride.
Caption: Simplified mechanism of N-acylation to form the target amide.
Spectroscopic Characterization
The structure of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide can be unequivocally confirmed using a combination of spectroscopic techniques. Predicted data based on analogous structures are presented below[6][7][8].
| Technique | Feature | Predicted Chemical Shift / Value |
| ¹H NMR | -CH₃ (s) | ~2.3 ppm |
| Aromatic (d, 2H) | ~7.1-7.2 ppm | |
| Aromatic (d, 2H) | ~7.4-7.5 ppm | |
| -NH (br s) | ~8.0-9.0 ppm | |
| ¹³C NMR | -CH₃ | ~21 ppm |
| -CF₃ (q) | ~116 ppm (J ≈ 288 Hz) | |
| Aromatic CH | ~120-138 ppm | |
| C=O (q) | ~155 ppm (J ≈ 37 Hz) | |
| ¹⁹F NMR | -CF₃ (s) | ~ -76 ppm |
| IR (cm⁻¹) | N-H Stretch | ~3300 |
| C=O Stretch (Amide I) | ~1710 | |
| N-H Bend (Amide II) | ~1550 | |
| C-F Stretches | 1100-1300 (strong) | |
| Mass Spec. | [M]⁺ (Molecular Ion) | m/z 203.05 |
Rationale: In ¹³C NMR, the carbons attached to or near the fluorine atoms exhibit splitting (quartets, 'q') due to C-F coupling. In IR spectroscopy, the electron-withdrawing effect of the CF₃ group typically shifts the C=O stretching frequency to a higher wavenumber compared to non-fluorinated amides.
Reactivity and Applications in Drug Development
5.1. Amine Protection
The trifluoroacetamide group is a robust protecting group for primary and secondary amines[1]. Its chemical stability allows it to withstand various reaction conditions, including certain oxidations and reductions.
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Stability: Stable to many acidic and mild basic conditions.
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Deprotection: Cleavage is typically achieved under strong basic conditions (e.g., aqueous or alcoholic NaOH or K₂CO₃/MeOH), which hydrolyzes the amide bond.
5.2. Intermediate for Synthesis
This compound is a valuable building block. The trifluoroacetyl group can be a precursor to other functionalities, or the aromatic ring can be further functionalized via electrophilic aromatic substitution, with the trifluoroacetamido group acting as an ortho-, para-director. Its derivatives are widely used in the synthesis of bioactive molecules for medicine and agriculture[2].
5.3. Role in Drug Discovery
The presence of the CF₃ group makes this scaffold and its derivatives of high interest to medicinal chemists. The CF₃ group can:
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Enhance Metabolic Stability: By blocking sites of oxidative metabolism (e.g., the methyl group on the tolyl ring).
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Increase Lipophilicity: Improving membrane permeability and oral bioavailability.
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Modulate pKa: The electron-withdrawing nature of the group can alter the acidity of the N-H proton and influence binding interactions.
Safety and Handling
As a laboratory chemical, 2,2,2-trifluoro-N-(4-methylphenyl)acetamide requires careful handling. Safety data for closely related compounds indicate the following precautions[4][5][9][10].
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Hazards: May cause skin, eye, and respiratory irritation[4]. Handle in a well-ventilated area, preferably a chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat[4].
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Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases[5][10].
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[9].
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
2,2,2-trifluoro-N-(4-methylphenyl)acetamide is a chemically significant molecule whose value stems from the strategic placement of the trifluoromethyl group on a versatile aromatic scaffold. Its straightforward synthesis, well-defined spectroscopic properties, and the stability of the trifluoroacetamide group make it an important tool for organic chemists. For professionals in drug development, it represents a key intermediate for accessing novel fluorinated compounds with potentially enhanced pharmacological profiles. This guide has provided the core technical information necessary to understand and effectively utilize this compound in a research and development setting.
References
- 2,2,2-trifluoro-N-(4-methylphenyl)
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-16).
- Acetamide, 2,2,2-trifluoro-N-phenyl- - the NIST WebBook.
- CN110041235B - N-phenyl-N-p-toluenesulfonyl trifluoroacetamide and applic
- SAFETY DATA SHEET - Fisher Scientific. (2012-03-23).
- SAFETY D
- 2,2,4-TRIFLUOROACETAMIDE CAS NO 354-38-1 MATERIAL SAFETY D
- Trifluoroacetamides - Organic Chemistry Portal.
- CAS 350-96-9 | 2,2,2-Trifluoro-N-(p-tolyl)acetamide | MFCD00459921.
- Acetamide, 2,2,2-trifluoro-N-phenyl- - the NIST WebBook.
- 2,2,2-Trifluor-N-phenyl-acetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase.
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